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Compound of Interest

Compound Name: beta-D-altropyranose

Cat. No.: B7959010

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the X-ray crystal structure of (3-D-
altropyranose, a key monosaccharide. The following sections detail the precise three-
dimensional arrangement of the molecule, the experimental protocols used for its
determination, and a summary of the crystallographic data. This information is critical for
understanding its stereochemical properties and potential interactions in biological systems,
aiding in rational drug design and development.

Molecular Conformation and Crystal Packing

The crystal structure of B-D-altropyranose reveals that the molecule adopts a 4C1 chair
conformation.[1] In this arrangement, the anomeric hydroxyl group is in the equatorial position,
confirming the B-anomer configuration.[1] All bond distances and angles between non-
hydrogen atoms fall within the normal range. The torsion angles along the carbon-carbon and
carbon-oxygen bonds indicate staggered conformations.[1]

The crystal packing is characterized by an extensive network of intermolecular hydrogen
bonds. All hydroxyl groups function as both donors and acceptors, with each molecule
participating in ten O—H---O interactions with eight neighboring molecules.[1] These
interactions result in the formation of two independent O—H---O—H--- helices that extend
along the z-axis of the crystal lattice.[1]
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Crystallographic Data

The crystallographic data for 3-D-altropyranose has been determined through single-crystal X-
ray diffraction. The key parameters are summarized in the tables below.

Crystal Data and Structure Refinement
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Parameter Value
Chemical Formula CeH1206
Molar Mass 180.16 g/mol
Crystal System Trigonal
Space Group P32

Unit Cell Dimensions

a=7.1749 (13) A, c =12.7415 (15) A

Unit Cell Volume

568.04 (16) A3

z 3

Calculated Density 1.580 Mg m~3
Radiation Type Cu Ka

Wavelength 1.54184 A

Absorption Coefficient () 1.25 mm-1
Temperature 293 (2) K

Crystal Size 0.30 x 0.30 x 0.30 mm

Data Collection Diffractometer

Rigaku RAPID2

Refinement Method

Full-matrix least-squares on F?

Data / Restraints / Parameters

719/0/119

Goodness-of-fit on F2

1.05

Final R indices [I>20(l)]

R1 =0.066, wR2 = 0.185

R indices (all data)

R1 =0.067, wR2 = 0.186

Absolute Structure Parameter

0.0 (1)

Largest Diff. Peak and Hole

0.28 and -0.23 e.A-3

Source:[1]
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Hydrogen Bond Geometry

Donor—

- Aceeptor D—H (A) H--A (A) D--A (A) D—H:-A (°)
01—HO1---04 0.82 1.97 2.743 (5) 156
02—HO02--031  0.82 1.96 2.768 (5) 169
03—HO03--06  0.82 1.88 2.672 (5) 162
04—HO4--01  0.82 1.94 2.748 (5) 167
06—HO06--02V  0.82 1.96 2.776 (4) 174

Symmetry codes: (i) -y+1, x-y+1, z; (ii) -x+y, -x+1, z+1/3; (iii) y, -x+y+1, z-1/3; (iv) X-y, X, -z+1,;
(V) -x+1, -y+1, -z+1. Source:[1]

Experimental Protocols
Crystallization

Single crystals of 3-D-altropyranose suitable for X-ray diffraction were obtained from a
commercially available source (Sigma-Aldrich Ltd., Japan).[1] The crystallization process
involved the slow evaporation of an aqueous solution. Specifically, 20 mg of D-altrose was
dissolved in 4 ml of distilled water.[1] This solution was maintained at a constant temperature of
293 K to facilitate the gradual formation of crystals.[1]

X-ray Data Collection and Refinement

The X-ray diffraction data were collected using a Rigaku RAPID2 diffractometer.[1] The
refinement of the crystal structure was performed using standard methods. In the absence of
significant anomalous scattering effects, Friedel pairs were averaged.[1] The absolute structure
was determined based on the known chirality of the starting material.[1] Hydrogen atoms were
treated as riding atoms, with C—H distances of 0.97-0.98 A and O—H distances of 0.82 A, and
with Uiso(H) = 1.2Ueq(C,0).[1]

Experimental Workflow
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The following diagram illustrates the key stages in the determination of the crystal structure of
3-D-altropyranose.

Sample Preparation

D-Altrose

Dissolve 20mg in 4ml Distilled Water

'

Slow Evaporation at 293 K

'

Formation of Single Crystals

X-ray D]vffraction

Mount Crystal on Diffractometer

'

Data Collection (Rigaku RAPID2)

Structure Dé¢termination

Data Processing and Averaging

'

Structure Solution (Direct Methods)

'

Refinement on F2

Final Structural Model
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Experimental workflow for the crystal structure determination of 3-D-altropyranose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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